4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and other alkyl halides in the presence of sodium hydride in tetrahydrofuran (THF) to yield the corresponding N-substituted derivatives . The reaction conditions often require careful control of temperature and solvent to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-substituted derivatives, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, certain derivatives of this compound have been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation by demethylating histones . This inhibition can affect gene expression and has potential therapeutic applications in oncology.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Thieno[3,2-b]thiophene-2-carboxylic acid
Uniqueness
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
4-methylthieno[3,2-b]pyrrole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHAUWSWUZWKLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390497 | |
Record name | 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841222-62-6 | |
Record name | 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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